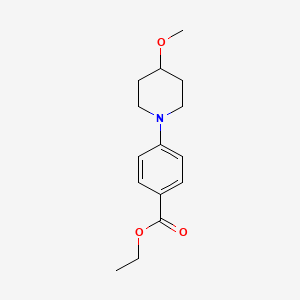

Ethyl 4-(4-methoxypiperidin-1-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-methoxypiperidin-1-yl)benzoate is a chemical compound that is related to various synthesized benzoate esters with potential biological activities. Although the provided papers do not directly discuss Ethyl 4-(4-methoxypiperidin-1-yl)benzoate, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of esters and the introduction of various substituents to the benzoate core structure. For instance, potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate were synthesized using stereospecific oxidizing reagents and conditions, including SeO2 and Clorox bleach . Similarly, a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates were synthesized to evaluate their anti-juvenile hormone activities . These syntheses often involve multi-step reactions and the careful selection of reagents to achieve the desired functionalization of the benzoate core.

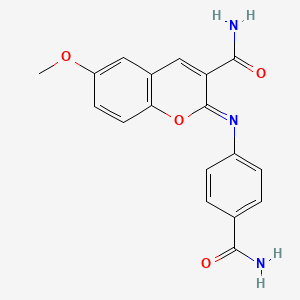

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzoate ester moiety and various substituents that influence their biological activity. For example, the introduction of bulky alkyloxy substituents on the benzodioxan ring was found to significantly increase anti-juvenile hormone activity . The crystal structure of a related compound, methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate, was determined to have triclinic symmetry and specific unit cell dimensions, with intermolecular hydrogen bonding observed .

Chemical Reactions Analysis

The chemical reactions of these compounds are diverse and include the formation of esters, oxidation, and coupling with other molecules. The reactivity is often tailored to produce specific biological effects, such as anti-juvenile hormone activity. For instance, ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates were prepared and evaluated for their biological activities, which involved specific interactions with juvenile hormone titers in silkworm larvae .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The introduction of different substituents can affect properties such as solubility, stability, and reactivity. For example, the half-life of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate at physiological pH was found to be one-third as long as its isomer, highlighting the impact of structural differences on chemical stability .

Applications De Recherche Scientifique

Nonlinear Optical (NLO) Properties

A study investigated the NLO properties of Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives, revealing promising candidates for NLO materials. These compounds exhibited significant static first and second hyperpolarizabilities, indicating potential for various applications in optoelectronics and photonics. The study utilized density functional theory (DFT) and time-dependent DFT methods to evaluate these properties, with findings suggesting that EMAB and its derivatives offer considerable NLO properties and improved transparency-nonlinearity trade-offs compared to the prototypical NLO molecule, para-nitroaniline (Kiven et al., 2023).

Synthesis and Biological Activity

Research on Ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates and their analogues focused on their anti-juvenile hormone (anti-JH) and juvenile hormone (JH) activities in silkworm larvae. One compound, in particular, demonstrated effective precocious metamorphosis-inducing activity, indicating its potential for further studies in pest control and developmental biology (Furuta et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-(4-methoxypiperidin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-3-19-15(17)12-4-6-13(7-5-12)16-10-8-14(18-2)9-11-16/h4-7,14H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQKGSJXEGBAHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-methoxypiperidin-1-yl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)

![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)

![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)

![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)

![Ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2529224.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)